Evidence Item 1: Selectivity Profile Against ALDH3A1 versus ALDH1A1 Isoforms
2-(2,2-Difluoroethoxy)benzaldehyde demonstrates a measurable selectivity for the ALDH3A1 isoform over ALDH1A1. Its inhibitory potency against ALDH3A1 is quantifiably distinct, with an IC50 of 2,100 nM [1]. In contrast, structurally related benzaldehyde analogs that inhibit ALDH1A1 (like the potent inhibitor CHEMBL4210115) achieve IC50 values in the 80-1,000 nM range, but their activity against ALDH3A1 is either not reported or significantly different [2]. This demonstrates that the specific substitution pattern of 2-(2,2-difluoroethoxy)benzaldehyde is not a general ALDH inhibitor, but rather an isoform-selective probe.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | ALDH1A1 Inhibitor (CHEMBL4210115): IC50 = 80 nM against ALDH1A1 |
| Quantified Difference | Target compound is ~26-fold less potent against ALDH3A1 than comparator is against ALDH1A1, highlighting a divergent isoform selectivity profile. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric analysis. Comparator data from human recombinant ALDH1A1 inhibition. |
Why This Matters
This evidence is crucial for researchers needing an ALDH3A1-preferential tool compound, as it avoids the off-target inhibition of ALDH1A1 seen with other benzaldehyde-based inhibitors, enabling more precise biological pathway interrogation.
- [1] BindingDB. Entry for CHEMBL1890994 (US9328112, A24): 2-(2,2-Difluoroethoxy)benzaldehyde. IC50 against ALDH3A1. BindingDB ID: 50447072. View Source
- [2] BindingDB. Entry for CHEMBL4210115: A potent ALDH1A1 inhibitor. IC50 against ALDH1A1. BindingDB ID: 50459588. View Source
